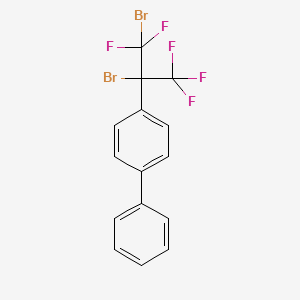![molecular formula C21H26O3 B14579618 Butyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate CAS No. 61313-91-5](/img/structure/B14579618.png)
Butyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family It is characterized by the presence of a butyl group and a butoxy group attached to a biphenyl core, with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method is the Friedel-Crafts alkylation, where a biphenyl compound undergoes alkylation with butyl and butoxy groups in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Butyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products.
Chemical Reactions Analysis
Types of Reactions
Butyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the butyl or butoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted biphenyl derivatives .
Scientific Research Applications
Butyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Similar biphenyl structure with tert-butyl groups.
1-Butanol, 4-butoxy-: Contains a butoxy group similar to Butyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate.
Uniqueness
Butyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of butyl, butoxy, and carboxylate groups attached to the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61313-91-5 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
butyl 4-(4-butoxyphenyl)benzoate |
InChI |
InChI=1S/C21H26O3/c1-3-5-15-23-20-13-11-18(12-14-20)17-7-9-19(10-8-17)21(22)24-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
InChI Key |
VWTOEKWGQDHUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14579567.png)







![1-[4-(Heptyloxy)phenyl]butane-1,3-dione](/img/structure/B14579620.png)

